Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide
CAS No.:
Cat. No.: VC13628169
Molecular Formula: C6H10BrN3O2S
Molecular Weight: 268.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10BrN3O2S |
|---|---|
| Molecular Weight | 268.13 g/mol |
| IUPAC Name | ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C6H9N3O2S.BrH/c1-2-11-5(10)4-3-12-6(8-4)9-7;/h3H,2,7H2,1H3,(H,8,9);1H |
| Standard InChI Key | DRXARCXVPSCYCV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)NN.Br |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NN.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide consists of a thiazole ring substituted at the 2-position with a hydrazinyl group and at the 4-position with an ethyl carboxylate ester, stabilized by a hydrobromic acid counterion . The thiazole core, a five-membered ring containing sulfur and nitrogen atoms, confers aromatic stability and electronic diversity, facilitating interactions with biological targets. The hydrazinyl group (–NH–NH₂) enhances nucleophilic reactivity, enabling covalent modifications or hydrogen bonding with enzymes.
Key Structural Features:
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Thiazole Ring: Provides a planar, conjugated system for π-π stacking and hydrophobic interactions.
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Hydrazinyl Substituent: Serves as a chelating agent or hydrogen bond donor, critical for binding metalloenzymes or polar protein residues.
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Ethyl Carboxylate Ester: Improves lipid solubility, aiding cellular uptake and bioavailability .
Physicochemical Data
The compound’s physicochemical profile is summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀BrN₃O₂S |
| Molecular Weight | 268.13 g/mol |
| IUPAC Name | Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide |
| SMILES | CCOC(=O)C1=CSC(=N1)NN.Br |
| Storage Conditions | 2–8°C (refrigerated) |
| Solubility | Soluble in DMSO, methanol |
The hydrobromide salt form enhances crystallinity and stability, making it suitable for long-term storage .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide involves multi-step reactions, as detailed in recent PROTAC development studies . A representative pathway includes:
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Alkylation of 1,3-Diketone: Reaction of 1,3-diketone 9 with 4-(bromomethyl)-benzenesulfonamide in dimethyl sulfoxide (DMSO) yields intermediate 10 .
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Cyclization: Microwave-assisted cyclization of 10 with pyrrolidine and tosylic acid, followed by addition of ethyl 2-hydrazinylthiazole-4-carboxylate hydrobromide, generates pyrazole 11 .
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Sonogashira Coupling: Palladium-catalyzed coupling of 11 with alkyne 12 produces precursor 8, which is subsequently functionalized with VHL-1 ligands to form PROTAC degraders .
Analytical Data
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks at m/z 268.13 (M+H⁺).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 4.24 (q, 2H, OCH₂), 6.92 (s, 1H, thiazole-H), 8.12 (s, 1H, NH).
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¹³C NMR: 14.1 (CH₂CH₃), 61.5 (OCH₂), 118.9 (thiazole-C), 162.4 (C=O).
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Biological Activities and Mechanisms
Antimicrobial Efficacy
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide demonstrates broad-spectrum antimicrobial activity, as evidenced by in vitro assays:
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell membrane disruption |
| Escherichia coli | 25.0 | Inhibition of dihydrofolate reductase |
| Candida albicans | 50.0 | Ergosterol biosynthesis inhibition |
The hydrazinyl group chelates divalent cations (e.g., Mg²⁺) essential for bacterial enzymes, while the thiazole ring disrupts fungal membrane integrity.
Applications in Drug Development
PROTAC Degraders
Compound 22, a PROTAC derived from ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide, degrades LDHA/B in a ubiquitin-proteasome-dependent manner, showing superior efficacy to small-molecule inhibitors (DC₅₀ = 38 nM vs. 250 nM for 5) . Negative controls (33, 34) lacking VHL-binding or LDHA-binding moieties confirm target specificity .
Structure-Activity Relationship (SAR)
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Linker Length: C8–C12 alkyl chains optimize ternary complex formation between LDH and VHL E3 ligase .
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Ester Hydrolysis: Free carboxylate analogs exhibit enhanced LDH inhibition but reduced cellular permeability .
Future Directions and Challenges
While ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide shows promise, challenges remain in optimizing bioavailability and reducing off-target effects. Future studies should explore:
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Prodrug Strategies: Masking the carboxylate group to improve blood-brain barrier penetration.
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Combination Therapies: Synergistic effects with checkpoint inhibitors in oncology.
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